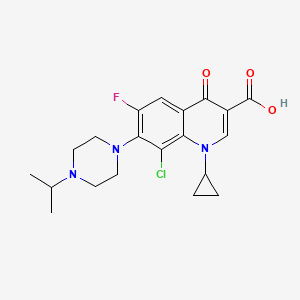
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-7-(4-(1-メチルエチル)-1-ピペラジニル)-4-オキソ-3-キノリンカルボン酸は、キノロン系抗生物質に属する合成化合物です。これらの化合物は、広範囲の抗菌活性を有することが知られており、さまざまな細菌感染症の治療に一般的に使用されています。
2. 製法
合成経路と反応条件
8-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-7-(4-(1-メチルエチル)-1-ピペラジニル)-4-オキソ-3-キノリンカルボン酸の合成は、通常、キノリン骨格の形成、クロロおよびフルオロ置換基の導入、ピペラジニル基の結合を含む複数のステップで行われます。これらの反応で使用される一般的な試薬には、シクロプロピルアミン、フルオロアニリン、イソプロピルピペラジンなどがあります。反応条件には、ジメチルホルムアミド(DMF)などの溶媒と、パラジウムカーボン(Pd/C)などの触媒の使用がよく含まれます。
工業的製造方法
この化合物の工業的製造には、品質と収率を一定にするために、連続フロー反応器を使用する大規模合成が含まれる場合があります。このプロセスには、最終生成物を高純度で得るための結晶化やクロマトグラフィーなどの精製工程も含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にピペラジニル基で酸化反応を起こし、N-オキシド誘導体の生成につながる可能性があります。
還元: 還元反応は、キノリン骨格で起こり、4-オキソ基をヒドロキシル基に変換する可能性があります。
置換: クロロおよびフルオロ置換基は、適切な条件下で他の求核試薬によって置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)またはm-クロロ過安息香酸(m-CPBA)を、アセトニトリルなどの溶媒中で使用します。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)を、無水エーテル中で使用します。
置換: アミンやチオールなどの求核試薬を、炭酸カリウム(K2CO3)などの塩基中で使用します。
主な生成物
酸化: N-オキシド誘導体。
還元: ヒドロキシキノリン誘導体。
置換: アミノまたはチオキノリン誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- typically involves multiple steps, including the formation of the quinoline core, introduction of the chloro and fluoro substituents, and the attachment of the piperazinyl group. Common reagents used in these reactions include cyclopropylamine, fluoroaniline, and isopropylpiperazine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting the 4-oxo group to a hydroxyl group.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
化学
この化合物は、より複雑な分子、特に医薬品化学における合成の基盤として使用されます。
生物学
この化合物は、抗菌活性と、細菌のDNAジャイレースおよびトポイソメラーゼIVの阻害能力について研究されています。これらの酵素は、細菌のDNA複製に不可欠な、細菌のDNAのスーパーコイル化とアンコイル化に不可欠です。
医学
この化合物は、特にグラム陰性菌によって引き起こされる細菌感染症の治療における潜在的な使用について調査されています。
産業
この化合物は、新しい抗菌剤の開発と医薬品製品の製剤に使用される可能性があります。
作用機序
この化合物は、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで抗菌効果を発揮します。これらの酵素は、DNA複製と転写に必要な、細菌のDNAのスーパーコイル化とアンコイル化に不可欠です。これらの酵素を阻害することで、この化合物は細菌の細胞分裂を阻止し、細胞死につながります。
類似化合物との比較
類似化合物
シプロフロキサシン: 作用機序が類似した別のキノロン系抗生物質です。
レボフロキサシン: より広いスペクトルを持つフルオロキノロンです。
モキシフロキサシン: グラム陽性菌に対する活性が向上していることが知られています。
独自性
8-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-7-(4-(1-メチルエチル)-1-ピペラジニル)-4-オキソ-3-キノリンカルボン酸は、特定の置換基を持つため、他のキノロンと比較して、異なる薬物動態学的特性と抗菌活性を示す可能性があります。
特性
CAS番号 |
183135-63-9 |
|---|---|
分子式 |
C20H23ClFN3O3 |
分子量 |
407.9 g/mol |
IUPAC名 |
8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23ClFN3O3/c1-11(2)23-5-7-24(8-6-23)18-15(22)9-13-17(16(18)21)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28) |
InChIキー |
DLNPUAYZCMIBLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















